1,2,3,4,5,6-Hexamethylcyclotrisilazane is a chemical compound with the molecular formula and a molecular weight of approximately 219.51 g/mol. It is characterized by a six-membered ring structure consisting of three silicon atoms and three nitrogen atoms, with each silicon atom bonded to two methyl groups and each nitrogen atom bonded to one hydrogen atom. This compound is a clear, colorless liquid at room temperature and is classified within the organosilane family .
The compound is often referred to by various names, including 2,2,4,4,6,6-hexamethyl-1,3,5,2,4,6-triazatrisilinane and cyclosilazane trimer. Its structure can be visualized as a cyclic trimer of dimethylsilazane, which is a hypothetical compound that has been widely studied for its potential applications in various fields .
These reactions highlight its utility as a chemical intermediate in various synthetic processes.
The synthesis of 1,2,3,4,5,6-Hexamethylcyclotrisilazane was first reported in 1948 by Brewer and Haber. The primary method involves:
This reaction yields a mixture of products including the desired trimer and other silazane derivatives. The trimer can be separated from these products through fractional distillation. The yield can be enhanced by converting any tetramer formed during the reaction back into the trimer using hydrogen under catalytic conditions .
1,2,3,4,5,6-Hexamethylcyclotrisilazane finds applications in various industries:
These applications leverage its unique chemical properties for advanced material development.
1,2,3,4,5,6-Hexamethylcyclotrisilazane shares similarities with several other silazane compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Methylcyclotrisilazane | Smaller ring structure; less steric hindrance | |
| Octamethyltetrasilazane | Larger cyclic structure; more complex reactivity | |
| Dimethylsilazane | Linear structure; simpler applications |
The uniqueness of 1,2,3,4,5,6-Hexamethylcyclotrisilazane lies in its six-membered cyclic structure that allows for specific interactions and applications not found in simpler or larger silazanes. Its high degree of methyl substitution also contributes to its stability and reactivity profile compared to related compounds .
The IUPAC name for this compound is 2,2,4,4,6,6-hexamethyl-1,3,5,2,4,6-triazatrisilinane. Its structure consists of a six-membered ring comprising alternating silicon and nitrogen atoms, with each silicon atom bonded to two methyl groups. The cyclic arrangement is denoted by the prefix cyclo-, while the triazatrisilinane component reflects the three nitrogen (aza) and three silicon (sila) atoms within the heterocycle.
The structural formula can be represented using the SMILES notation C[Si]1(N[Si](N[Si](N1)(C)C)(C)C)C, which explicitly defines the connectivity of the silicon, nitrogen, and methyl groups. The InChIKey WGGNJZRNHUJNEM-UHFFFAOYSA-N further encapsulates the compound’s stereochemical and constitutional features.
The CAS Registry Number for 1,2,3,4,5,6-hexamethylcyclotrisilazane is 1009-93-4. Alternative names include:
These synonyms reflect variations in numbering the methyl substituents or emphasizing the trimeric nature of the silazane backbone.
The molecular formula is C₆H₂₁N₃Si₃, corresponding to a molecular weight of 219.51 g/mol. A stoichiometric breakdown reveals the following mass percentages:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) | Mass Percentage |
|---|---|---|---|---|
| Si | 3 | 28.0855 | 84.2565 | 38.38% |
| N | 3 | 14.0067 | 42.0201 | 19.14% |
| C | 6 | 12.0107 | 72.0642 | 32.83% |
| H | 21 | 1.00794 | 21.1667 | 9.64% |
This composition was verified through manual calculations using atomic weights from the IUPAC Commission on Isotopic Abundances and Atomic Weights. Notably, discrepancies in hydrogen counts (e.g., C₆H₁₈N₃Si₃ in some sources) arise from differing interpretations of the nitrogen-bound hydrogen atoms, but the C₆H₂₁N₃Si₃ formulation is widely accepted.
The earliest and most widely adopted method for the synthesis of 1,2,3,4,5,6-hexamethylcyclotrisilazane is the ammonolysis of dimethyldichlorosilane. This process, first reported in the late 1940s, involves the reaction of dimethyldichlorosilane with ammonia, typically in a solvent such as benzene or hexane, to facilitate the formation of a mixture of cyclic oligomers, predominantly the trimer (hexamethylcyclotrisilazane) and the tetramer (octamethyltetrasilazane) [1] [2].
The general reaction mechanism for the ammonolysis of dimethyldichlorosilane can be represented as follows:
$$
3 \ \mathrm{(CH3)2SiCl2} + 3 \ \mathrm{NH3} \rightarrow [\mathrm{(CH3)2SiNH}]_3 + 6 \ \mathrm{HCl}
$$
In this reaction, each molecule of dimethyldichlorosilane reacts with ammonia, resulting in the substitution of the chlorine atoms by amine groups, which subsequently condense to form the cyclic trimer. The process is highly exothermic, and the evolution of hydrogen chloride gas necessitates appropriate gas scrubbing or neutralization systems [2].
Historically, the reaction was conducted by introducing dimethyldichlorosilane into an excess of liquid ammonia at low temperatures. The resulting precipitate, containing a mixture of cyclic silazanes, was then extracted with benzene to separate the desired trimer from higher oligomers and polymeric byproducts [1]. The use of dry, oxygen-free conditions is critical to prevent hydrolysis and oxidation of the sensitive silazane intermediates.
Subsequent refinements to the process included the use of continuous flow reactors, where dimethyldichlorosilane vapor is passed through a heated tube packed with ammonium halide catalysts (such as ammonium chloride or ammonium bromide) and inert support materials (e.g., asbestos fiber), while ammonia is introduced either concurrently or separately [2]. The temperature of the reaction zone is typically maintained between 175°C and 225°C, with nitrogen used as a carrier and inert atmosphere to prevent side reactions.
The ammonolysis of dimethyldichlorosilane does not yield a single product; rather, it produces a distribution of cyclic and linear silazanes, with the trimer and tetramer being the predominant species. The selectivity for the trimer can be influenced by the stoichiometry of the reactants, reaction temperature, residence time, and the presence of catalysts or additives [2]. Table 1 summarizes typical product distributions observed under various conditions.
Table 1. Product Distribution in Ammonolysis of Dimethyldichlorosilane
| Reaction Conditions | Trimer Yield (%) | Tetramer Yield (%) | Higher Oligomers (%) |
|---|---|---|---|
| Liquid NH₃, 0°C, Benzene | 35 | 55 | 10 |
| Continuous Flow, 200°C, NH₄Cl | 40 | 45 | 15 |
| Continuous Flow, 225°C, NH₄Br | 30 | 60 | 10 |
The data indicate that while the trimer is a significant product, maximizing its yield requires careful control of reaction parameters and effective separation from the tetramer and higher oligomers.
A key limitation of the traditional ammonolysis route is the formation of a complex mixture of products, necessitating extensive downstream purification. The generation of hydrogen chloride as a byproduct also poses challenges for reactor materials and environmental management. Additionally, incomplete conversion of dimethyldichlorosilane and the propensity for side reactions (such as polymerization or hydrolysis) can reduce overall process efficiency [2].
To address the limitations of direct ammonolysis, catalytic ring-contraction methodologies have been developed to selectively convert higher cyclic oligomers, particularly the tetramer, into the desired trimer. These strategies leverage the use of catalysts and controlled reaction conditions to promote ring contraction and enhance the yield of 1,2,3,4,5,6-hexamethylcyclotrisilazane [1] [2].
One of the most effective catalytic ring-contraction approaches involves the hydrogenolysis of octamethyltetrasilazane in the presence of suitable catalysts. In this process, the tetramer is subjected to a hydrogen atmosphere, often at elevated temperatures and pressures, in the presence of transition metal catalysts (such as platinum, palladium, or nickel) to facilitate the cleavage of the Si–N bonds and rearrangement to the trimer [1].
The general reaction can be represented as:
$$
[\mathrm{(CH3)2SiNH}]4 + \mathrm{H2} \xrightarrow{\text{catalyst}} [\mathrm{(CH3)2SiNH}]_3 + \text{byproducts}
$$
The choice of catalyst, hydrogen pressure, and reaction temperature are critical factors influencing the efficiency and selectivity of the ring-contraction process.
In addition to hydrogenolysis, other catalytic systems have been explored for the ring-contraction of higher silazane oligomers. For example, the use of alkali metal alkoxides (such as potassium tert-butoxide) has been reported to promote the cleavage and rearrangement of cyclic silazanes, although these methods often result in the formation of highly crosslinked polymeric byproducts and require careful control of reaction conditions to minimize undesired side reactions [2].
The mechanism of catalytic ring contraction is believed to involve the initial activation of the Si–N bond by the catalyst, followed by intramolecular rearrangement and elimination of small molecules (such as ammonia or hydrogen chloride) to yield the trimer. The efficiency of this process is enhanced by the use of high-purity starting materials and the exclusion of moisture and oxygen, which can deactivate the catalyst or promote side reactions.
Catalytic ring-contraction methods offer the advantage of converting less valuable or less easily separable oligomers (such as the tetramer) into the desired trimer, thereby improving overall process economics and material utilization. Table 2 presents comparative yields for catalytic ring-contraction versus direct ammonolysis.
Table 2. Comparative Yields of Trimer by Different Methods
| Method | Trimer Yield (%) | Notes |
|---|---|---|
| Direct Ammonolysis | 35–40 | Mixture with tetramer |
| Catalytic Hydrogenolysis | 60–70 | Selective conversion of tetramer |
| Alkali Metal Alkoxide Catalysis | 20–30 | Significant polymeric byproducts |
These data highlight the superior selectivity and yield achievable with catalytic ring-contraction strategies, particularly when efficient separation and recycling of higher oligomers are implemented.
Given the complexity of the product mixtures generated during the synthesis of 1,2,3,4,5,6-hexamethylcyclotrisilazane, robust separation and purification protocols are essential to isolate the trimer in high purity. Fractional distillation remains the primary technique for this purpose, exploiting the distinct boiling points of the trimer, tetramer, and other byproducts [1] [2].
The trimer is a clear, colorless liquid at room temperature, with a boiling point of approximately 78–82°C under atmospheric pressure [1] [2]. The tetramer and higher oligomers have significantly higher boiling points, enabling their separation by careful control of distillation parameters.
Fractional distillation is typically performed under reduced pressure to minimize thermal decomposition of the sensitive silazane compounds. The use of high-efficiency fractionating columns (such as Vigreux or packed columns) enhances the resolution between closely boiling species. The distillation setup must be constructed of materials resistant to the corrosive byproducts (notably hydrogen chloride) and equipped with inert gas blanketing to prevent oxidation.
The general procedure involves the initial removal of low-boiling impurities, followed by the collection of the trimer fraction at its characteristic boiling point. The residue, containing the tetramer and higher oligomers, can be subjected to further processing or recycled to the catalytic ring-contraction step.
The purity of the isolated trimer is typically assessed by nuclear magnetic resonance spectroscopy (NMR), gas chromatography (GC), and mass spectrometry (MS). These techniques enable the detection of residual oligomers, polymeric impurities, and trace contaminants. High-purity trimer is essential for applications in semiconductor processing and advanced materials synthesis.
The efficiency of fractional distillation is influenced by the initial product distribution, the efficiency of the distillation apparatus, and the skill of the operator. Table 3 presents typical recovery data for the trimer following fractional distillation.
Table 3. Recovery of Trimer by Fractional Distillation
| Initial Trimer Content (%) | Fractional Distillation Recovery (%) | Final Purity (%) |
|---|---|---|
| 35 | 90 | >99 |
| 40 | 92 | >99 |
| 60 (post-catalysis) | 95 | >99 |
These data demonstrate that fractional distillation is a highly effective method for the purification of 1,2,3,4,5,6-hexamethylcyclotrisilazane, with recoveries exceeding 90% and final purities suitable for demanding applications.
Contemporary research in the synthesis of 1,2,3,4,5,6-hexamethylcyclotrisilazane has focused on optimizing yields, minimizing byproduct formation, and developing scalable, environmentally benign processes. These efforts encompass improvements in reactor design, process integration, and the application of advanced analytical and computational methods.
The adoption of continuous flow reactors, microreactor technology, and advanced process control systems has enabled more precise control of reaction parameters, leading to improved selectivity and yield. Enhanced mixing, heat transfer, and residence time distribution contribute to more uniform product formation and reduced byproduct generation.
Efficient management of byproducts, particularly hydrogen chloride and higher silazane oligomers, is essential for sustainable production. Hydrogen chloride can be neutralized or recovered for use in other chemical processes, while unconverted tetramer and higher oligomers can be recycled to the catalytic ring-contraction step, thereby improving overall material utilization.
The choice of solvent and additives can significantly influence the selectivity and yield of the desired trimer. Non-polar solvents such as hexane or benzene are preferred to minimize side reactions, while the use of phase-transfer catalysts or tailored ligands can enhance the efficiency of catalytic processes.
The application of real-time analytical techniques (such as online NMR or GC) enables rapid assessment of product distribution and process performance, facilitating timely adjustments to reaction conditions. Computational modeling and reaction engineering tools are increasingly employed to predict optimal conditions and scale-up parameters, reducing the need for extensive empirical experimentation.
Modern synthetic methodologies emphasize the minimization of waste, energy consumption, and environmental impact. The integration of green chemistry principles, such as solvent recycling, catalyst recovery, and process intensification, contributes to the development of more sustainable and cost-effective production routes for 1,2,3,4,5,6-hexamethylcyclotrisilazane.
| Strategy | Yield Improvement (%) | Byproduct Reduction (%) | Scalability |
|---|---|---|---|
| Continuous Flow Reactor | +10 | -15 | High |
| Catalytic Ring-Contraction Recycling | +20 | -20 | Moderate |
| Solvent Optimization | +5 | -5 | High |
| Real-Time Analytical Control | +8 | -10 | High |
These strategies, when implemented in an integrated fashion, offer substantial improvements in process efficiency, product yield, and environmental sustainability.
The molecular structure of 1,2,3,4,5,6-hexamethylcyclotrisilazane exhibits a distinctive six-membered ring architecture consisting of three silicon atoms alternating with three nitrogen atoms [1]. The cyclotrisilazane ring demonstrates a nearly planar configuration, representing a significant structural characteristic that distinguishes it from higher oligomers [1]. This planarity is maintained despite the presence of six methyl substituents, with two methyl groups bonded to each silicon atom and one hydrogen atom bonded to each nitrogen atom [1].
The planar geometry of the cyclotrisilazane ring contrasts markedly with other cyclotrisilazane derivatives where bulky nitrogen substituents typically induce non-planar conformations [2]. Research has demonstrated that when substituents on nitrogen are not bulky, as in the case of hydrogen atoms in hexamethylcyclotrisilazane, the rings maintain an almost planar geometry [2]. This structural preference can be attributed to the crystallographic symmetry requirements and the optimal arrangement of valence electrons around the nitrogen centers [2].
The silicon-nitrogen ring maintains its planar conformation due to the trigonal planar configuration adopted by the three valences on each nitrogen atom [3]. This geometric arrangement allows for optimal overlap of atomic orbitals and contributes to the overall stability of the molecular structure. The planarity is further supported by the relatively small size of the methyl substituents, which do not introduce significant steric hindrance that would force the ring into alternative conformations [1].
The silicon-nitrogen bonds in 1,2,3,4,5,6-hexamethylcyclotrisilazane exhibit specific geometric parameters that reflect the unique bonding characteristics of the cyclotrisilazane system. The Si-N bond length is measured at 1.728 Å, representing a typical value for silicon-nitrogen single bonds within cyclic frameworks [1]. Additional structural parameters include Si-C bond lengths of 1.871 Å and C-H bond lengths of 1.124 Å [1].
The angular relationships within the molecule demonstrate characteristic values for the cyclotrisilazane framework. The N-Si-N bond angle measures approximately 108°, reflecting the tetrahedral geometry around silicon atoms [1]. The Si-N-Si bond angle is significantly larger at 127°, indicating the angular strain inherent in the six-membered ring system [1]. These bond angles are consistent with other cyclotrisilazane structures, where similar angular relationships have been observed [2].
Comparative studies with related cyclotrisilazane derivatives have shown that the Si-N bond lengths within cyclotrisilazane rings typically range from 1.727 to 1.744 Å [3] [2]. The specific value of 1.728 Å for hexamethylcyclotrisilazane falls within this expected range and corresponds to the nearly planar ring geometry. The C-Si-C bond angle of approximately 109° reflects the tetrahedral coordination around silicon atoms, while the H-C-H bond angle of 112° indicates slight distortion from ideal tetrahedral geometry in the methyl groups [1].
The six methyl substituents in 1,2,3,4,5,6-hexamethylcyclotrisilazane exert significant influence on the molecular stability and chemical properties of the compound. The methyl groups attached to silicon atoms provide electron-donating effects through σ-donation, which strengthens the Si-N bonds and enhances the overall thermal stability of the molecule [1]. This electronic effect is particularly important for the stability of silicon-nitrogen frameworks, where electron density at silicon centers influences bond strength and resistance to hydrolysis [4].
The steric effects of methyl substituents are minimal due to their relatively small size, with an A-value of 1.74 kcal/mol indicating low steric demand [5]. This characteristic allows the cyclotrisilazane ring to maintain its planar conformation without significant conformational strain. The hydrogen atoms bonded to nitrogen provide sites for intermolecular hydrogen bonding, which can influence crystalline packing and solution behavior [6].
The presence of methyl groups also affects the hydrolytic stability of the compound. Studies have demonstrated that hexamethylcyclotrisilazane exhibits enhanced resistance to hydrolysis compared to less substituted silazane derivatives [6]. The electron-donating nature of methyl groups reduces the electrophilicity of silicon centers, thereby decreasing susceptibility to nucleophilic attack by water molecules. This enhanced stability is crucial for applications in semiconductor processing and materials synthesis [1].
The comparison between 1,2,3,4,5,6-hexamethylcyclotrisilazane and its higher oligomers reveals fundamental differences in structural stability and chemical behavior. The cyclotetrasilazane (octamethylcyclotetrasilazane) represents the next higher oligomer with an eight-membered ring containing four silicon and four nitrogen atoms [7] [8]. Unlike the planar cyclotrisilazane, the cyclotetrasilazane typically adopts a non-planar boat conformation to minimize ring strain [3].
The relative stability relationship between trimer and tetramer has been extensively studied, with the cyclotrisilazane generally exhibiting greater thermal and chemical stability [7] [8]. During the synthesis from dimethyldichlorosilane and ammonia, the trimer forms as the major product while the tetramer appears as a minor component [1] [7]. This distribution reflects the inherent thermodynamic stability differences between the two ring systems.
Thermal conversion studies have demonstrated that octamethylcyclotetrasilazane can be converted to hexamethylcyclotrisilazane under specific catalytic conditions [8]. In the presence of Lewis acid catalysts such as aluminum chloride or ferric chloride at 175°C, 20-50% conversion of tetramer to trimer has been observed, along with formation of non-distillable residues [8]. This conversion pattern indicates the thermodynamic preference for the six-membered ring system over the eight-membered alternative.
Higher oligomers such as pentamers and hexamers are less well-characterized in the silazane series compared to their siloxane counterparts [9] [10]. While cyclic siloxanes readily form stable pentamer and hexamer structures (D5 and D6), the corresponding silazane oligomers are less stable and more difficult to isolate [11] [9]. This difference can be attributed to the different bonding characteristics between Si-O and Si-N bonds, with silicon-oxygen bonds generally exhibiting greater flexibility and stability in larger ring systems [12].
Table 1: Molecular Structure and Bonding Parameters of 1,2,3,4,5,6-Hexamethylcyclotrisilazane
| Parameter | Value | Source/Reference |
|---|---|---|
| Molecular Formula | C₆H₂₁N₃Si₃ | Multiple sources [13] [14] [1] |
| Molecular Weight (g/mol) | 219.51 | Multiple sources [13] [14] [1] |
| Si-N Bond Length (Å) | 1.728 | Wikipedia [1] |
| Si-C Bond Length (Å) | 1.871 | Wikipedia [1] |
| C-H Bond Length (Å) | 1.124 | Wikipedia [1] |
| N-Si-N Bond Angle (°) | 108 | Wikipedia [1] |
| Si-N-Si Bond Angle (°) | 127 | Wikipedia [1] |
| C-Si-C Bond Angle (°) | 109 | Wikipedia [1] |
| H-C-H Bond Angle (°) | 112 | Wikipedia [1] |
| Ring Planarity | Nearly planar | Wikipedia [1] |
| CAS Number | 1009-93-4 | Multiple sources [13] [14] [1] |
Table 2: Comparison of Cyclotrisilazane and Cyclotetrasilazane Oligomers
| Property | Cyclotrisilazane (Trimer) | Cyclotetrasilazane (Tetramer) |
|---|---|---|
| Ring Size | 6-membered (3 Si, 3 N) | 8-membered (4 Si, 4 N) |
| Molecular Formula | C₆H₂₁N₃Si₃ | C₈H₂₈N₄Si₄ |
| Molecular Weight (g/mol) | 219.51 | 292.68 |
| Relative Stability | More stable | Less stable |
| Formation from Dichlorosilane | Major product | Minor product |
| Thermal Behavior | Higher thermal stability | Lower thermal stability |
| Crystalline Form | Planar ring | Non-planar (boat form) |
Table 3: Methyl Group Substituent Effects on Ring Stability
| Substituent Type | Effect on Stability | Mechanism |
|---|---|---|
| Methyl groups (-CH₃) | Enhance thermal stability | Electron donation to Si-N bonds |
| Hydrogen on nitrogen (-NH) | Provide hydrogen bonding sites | Intermolecular hydrogen bonding |
| Ring formation | Increases ring strain but overall stability | Delocalization of electron density |
| Steric effects | Minimal due to small methyl groups | Low A-value for methyl (1.74 kcal/mol) |